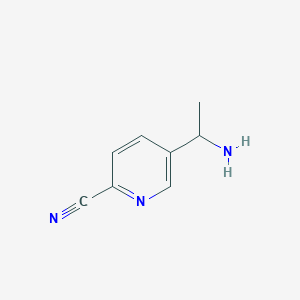

5-(1-Aminoethyl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-(1-aminoethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3 |

InChI Key |

ZGGVGCJVSCMOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)C#N)N |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Derivatization Capabilities of 5 1 Aminoethyl Pyridine 2 Carbonitrile

Reactivity Profiles of the Pyridine (B92270) Nucleus

The chemical behavior of the pyridine ring in 5-(1-Aminoethyl)pyridine-2-carbonitrile is governed by the interplay of the ring nitrogen's inherent electron-withdrawing nature and the electronic effects of its substituents. The 2-cyano group is a strong electron-withdrawing group, further deactivating the ring, while the 5-(1-aminoethyl) group, containing a basic nitrogen atom, is generally considered an activating group. This substitution pattern creates a nuanced reactivity landscape for various chemical transformations.

Electrophilic Substitutions and Directed Metalation

The pyridine ring is notoriously resistant to electrophilic aromatic substitution (EAS) compared to benzene, due to the electronegative nitrogen atom which deactivates the ring and can be protonated or complex with the electrophile's Lewis acid catalyst. When reactions do occur, they typically require forcing conditions and direct the incoming electrophile to the 3- or 5-position. youtube.comyoutube.com In this compound, the C4 and C6 positions are most susceptible to electrophilic attack, influenced by the directing effects of the existing substituents.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridines. clockss.orgznaturforsch.com This method involves deprotonation at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. clockss.org The amino group within the 1-aminoethyl substituent at the C5 position can potentially serve as a DMG, directing metalation to the C4 or C6 positions. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent competitive nucleophilic addition to the pyridine C=N bond. clockss.org

| Reagent System | Proposed Intermediate | Potential Electrophile (E+) | Expected Product |

|---|---|---|---|

| 1. LDA or LTMP in THF, -78 °C 2. E+ | 4-lithio or 6-lithio species | D₂O | 4-Deuterio or 6-deuterio derivative |

| 1. LDA or LTMP in THF, -78 °C 2. E+ | 4-lithio or 6-lithio species | I₂ | 4-Iodo or 6-iodo derivative |

| 1. LDA or LTMP in THF, -78 °C 2. E+ | 4-lithio or 6-lithio species | (CH₃)₃SiCl | 4-Trimethylsilyl or 6-trimethylsilyl derivative |

| 1. n-BuLi/LiDMAE 2. E+ | 2-lithiated species (less likely due to nitrile) or 4/6-lithiated | DMF | 4-Formyl or 6-formyl derivative |

Nucleophilic Additions and Substitutions

The pyridine ring's electron-deficient character is significantly amplified by the potent electron-withdrawing 2-cyano group. This electronic feature renders the ring, particularly at the 4- and 6-positions, susceptible to attack by strong nucleophiles. While the parent molecule lacks a suitable leaving group for a standard nucleophilic aromatic substitution (SNAr) reaction, the addition of a nucleophile can lead to the formation of a temporary Meisenheimer-like intermediate. Subsequent oxidation or elimination would be required to restore aromaticity.

Furthermore, activation of the pyridine ring can be achieved through N-oxidation. The resulting pyridine N-oxide enhances the electrophilicity of the ring, especially at the 2- and 4-positions, making it more amenable to nucleophilic substitution.

Coordination Chemistry and Ligand Properties

This compound possesses multiple potential donor atoms—the pyridine ring nitrogen, the primary amine nitrogen, and the nitrile nitrogen—making it a versatile ligand in coordination chemistry. researchgate.net It can coordinate to metal ions in several modes, acting as a monodentate, bidentate, or bridging ligand.

The most common coordination mode would likely involve chelation, where the pyridine nitrogen and the side-chain amino nitrogen bind to the same metal center, forming a stable five- or six-membered ring. This bidentate N,N'-coordination is a well-established motif in coordination chemistry. Additionally, the nitrile group can coordinate to a metal center, or the entire molecule can act as a bridging ligand, linking multiple metal centers to form coordination polymers. researchgate.netmdpi.com The specific coordination mode will depend on the metal ion, the counter-ion, and the solvent system used. mdpi.com The analogous ligand 4-(2-aminoethyl)pyridine (B79904) is known to form one-dimensional coordination polymers. researchgate.net

| Coordination Mode | Donating Atoms | Resulting Structure | Example Metal Ions |

|---|---|---|---|

| Monodentate | Pyridine-N | Simple complex | Cu(II), Zn(II), Ni(II) |

| Monodentate | Amino-N | Simple complex | Cu(II), Zn(II), Pd(II) |

| Bidentate (Chelating) | Pyridine-N, Amino-N | Chelate complex | Cu(II), Ni(II), Pd(II), Pt(II) |

| Bridging | Pyridine-N and Nitrile-N or Amino-N | Coordination polymer | Ag(I), Cd(II), Zn(II) |

Transformations of the Nitrile Functional Group

The nitrile group is a valuable functional handle, readily convertible into other important chemical moieties such as amides, carboxylic acids, and primary amines. These transformations significantly expand the synthetic utility of this compound.

Hydrolytic Pathways and Amide/Carboxylic Acid Formation

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxamide and, upon further hydrolysis, a carboxylic acid. researchgate.net The hydrolysis of 2-cyanopyridines is a well-documented process. researchgate.netgoogle.com

The initial step is the conversion of the nitrile to 5-(1-Aminoethyl)pyridine-2-carboxamide . This transformation can often be achieved under controlled conditions that prevent over-hydrolysis. google.com For instance, reacting 2-cyanopyridine (B140075) with a limited amount of sodium hydroxide (B78521) can yield the corresponding picolinamide. google.com Vigorous heating in aqueous acid or base will promote the second step, converting the intermediate amide into 5-(1-Aminoethyl)pyridine-2-carboxylic acid . researchgate.net Studies on related cyanopyridines in high-temperature water have shown a consecutive reaction pathway from nitrile to amide to carboxylic acid, with the reaction kinetics being first-order. researchgate.net For 2-cyanopyridine hydrolysis, temperatures above 135°C should be avoided if the carboxylic acid is the desired product, as decarboxylation can occur. google.com

| Starting Material | Reagents and Conditions | Major Product | Reference |

|---|---|---|---|

| 2-Cyanopyridine | NaOH (0.03-0.20 molar ratio), 100-130 °C | 2-Picolinamide | google.com |

| 3-Cyanopyridine | High-temperature water (around 200 °C) | 3-Pyridinecarboxamide (intermediate) | researchgate.net |

| 4-Cyanopyridine | NaOH (1.5-1.75 molar ratio), 50-80 °C | Isonicotinic acid | google.com |

| 1-Methyl-2-cyanopyridinium ion | Aqueous base | 1-Methyl-2-pyridone and 2-Carbamidopyridinium ion | sci-hub.se |

Reductive Conversions to Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, a functional group of immense importance in pharmaceuticals and agrochemicals. The nitrile in this compound can be reduced to a primary amine, yielding (5-(1-Aminoethyl)pyridin-2-yl)methanamine .

Commonly employed methods for this transformation include catalytic hydrogenation and reduction with metal hydrides. libretexts.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney Nickel, or platinum oxide under a hydrogen atmosphere is a clean and efficient method often used in industrial processes. google.com For example, 3-chloro-2-cyano-5-trifluoromethylpyridine has been successfully reduced to the corresponding 2-aminomethylpyridine using 5% palladium on charcoal with hydrochloric acid in methanol. google.com Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF are highly effective for converting nitriles to primary amines. libretexts.orgpressbooks.pub The reaction proceeds via nucleophilic attack of a hydride on the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion, and subsequent aqueous workup to afford the amine. libretexts.org

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. H₂O workup | Primary Amine | libretexts.orgpressbooks.pub |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, pressure | Primary Amine | google.com |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | Primary Amine | General Method |

| Electrochemical Reduction | Lead cathode, aqueous H₂SO₄ | Primary Amine | google.com |

Nitrile Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The nitrile group of this compound is a valuable functional handle for participating in various cycloaddition reactions, significantly increasing the molecular complexity and providing access to novel heterocyclic systems. One of the most powerful transformations in this regard is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the nitrile group) to construct a five-membered ring.

A prominent example of this reactivity is the synthesis of tetrazoles. The nitrile group can react with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to yield the corresponding 5-substituted-1H-tetrazole. This transformation is of particular interest in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability and bioavailability. nih.gov

Furthermore, the nitrile functionality can participate in [3+2] cycloadditions with other 1,3-dipoles, such as nitrile oxides, nitrile imines, and azomethine ylides, to generate a variety of five-membered heterocycles, including oxadiazoles, thiadiazoles, and triazoles. These reactions significantly expand the accessible chemical space from this compound. For instance, the reaction with in situ generated pyridinium-N-imines can lead to the formation of fused pyrazolo[1,5-a]pyridine (B1195680) systems. mdpi.com

The conditions for these cycloaddition reactions can often be tailored to be compatible with the other functional groups present in the molecule, namely the pyridine ring and the chiral aminoethyl side chain. This orthogonality allows for the selective modification of the nitrile group without affecting other parts of the molecule.

| Reaction Type | Reagent | Product | Significance |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(5-(1-Aminoethyl)pyridin-2-yl)-1H-tetrazole | Tetrazole as a carboxylic acid bioisostere. nih.gov |

| [3+2] Cycloaddition | Nitrile Oxides (R-CNO) | 3-Aryl-5-(5-(1-aminoethyl)pyridin-2-yl)-1,2,4-oxadiazole | Access to oxadiazole-containing compounds. |

| [3+2] Cycloaddition | Pyridinium-N-imines | Fused Pyrazolo[1,5-a]pyridine systems | Construction of complex heterocyclic frameworks. mdpi.com |

Chemical Modulations of the Chiral Aminoethyl Side Chain

The chiral aminoethyl side chain is a defining feature of this compound, offering a handle for introducing stereochemical diversity and for the attachment of various molecular fragments. The reactivity of this side chain is primarily centered around the primary amine and the adjacent chiral center.

The primary amine of the aminoethyl group is a versatile nucleophile and can readily undergo a variety of chemical transformations.

Protection: To prevent unwanted side reactions during subsequent synthetic steps, the amino group is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the specific reaction conditions to be employed in later steps.

Acylation: The amine can be acylated with a wide range of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form amides. This reaction is a straightforward method for introducing new substituents and building more complex molecular architectures. For instance, acylation with bioactive carboxylic acids can be a strategy for creating hybrid molecules with potential dual pharmacological activities.

Imine Formation: Condensation of the primary amine with aldehydes or ketones leads to the formation of imines (Schiff bases). This reaction is often reversible and can be used to temporarily protect the amine or to introduce functionalities that can participate in further reactions, such as reductions to secondary amines or cycloadditions.

These derivatizations are fundamental in modifying the properties of the parent molecule, influencing its solubility, lipophilicity, and biological activity.

The chiral center bearing the amino group is a key element for controlling the three-dimensional structure of derivatives of this compound. Maintaining or intentionally inverting the stereochemistry at this center is crucial for studying structure-activity relationships, particularly for interactions with chiral biological targets.

Stereospecific transformations at this center can be challenging but are achievable through carefully designed synthetic routes. For example, nucleophilic substitution reactions on a suitably activated derivative of the corresponding alcohol (obtained via diazotization of the amine followed by hydrolysis) can proceed with either inversion or retention of configuration depending on the reaction mechanism (S_N_2 or S_N_1-like with neighboring group participation).

Furthermore, the development of stereoselective synthetic methods for the initial preparation of this compound is of paramount importance. This often involves asymmetric synthesis or the resolution of a racemic mixture. The use of chiral amines in multicomponent reactions is a known strategy to introduce stereocenters in heterocyclic compounds. nih.gov

Strategic Utility as a Synthetic Building Block and Reaction Synthon

The trifunctional nature of this compound makes it a highly valuable building block in organic synthesis, enabling the construction of complex molecular scaffolds through a variety of synthetic strategies.

The presence of multiple reactive sites allows for the sequential or one-pot construction of polyheterocyclic systems. For instance, the nitrile group can be transformed into a new heterocyclic ring via cycloaddition, and the amino group can be used as a handle to build another ring system through condensation or cyclization reactions.

An example of such a strategy involves the initial conversion of the nitrile to a tetrazole, followed by derivatization of the amino group and subsequent cyclization to form a fused or spirocyclic polyheterocyclic compound. The pyridine nitrogen also provides a site for quaternization or N-oxide formation, further expanding the possibilities for constructing complex frameworks. The synthesis of pyrrolo[3,4-b]pyridin-5-ones from related nitrile-containing building blocks showcases the power of multicomponent reactions in generating polyheterocyclic diversity. nih.gov

In contrast, diversity-oriented synthesis (DOS) aims to rapidly generate a library of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. cam.ac.ukcam.ac.uk The multiple reactive handles of this compound make it an ideal starting point for DOS. By systematically and combinatorially reacting the nitrile, amine, and pyridine ring, a large number of distinct molecular scaffolds can be generated from a single precursor. This approach allows for the exploration of a much broader chemical space than is possible with traditional synthetic methods. nih.govnih.gov

The strategic application of this building block in both TOS and DOS highlights its importance in modern drug discovery and chemical biology.

| Synthetic Approach | Description | Utility of this compound |

| Target-Oriented Synthesis (TOS) | Synthesis of a single, predefined molecule. broadinstitute.org | Serves as a key chiral fragment or intermediate. |

| Diversity-Oriented Synthesis (DOS) | Rapid generation of a library of structurally diverse molecules. cam.ac.ukcam.ac.uk | Acts as a versatile scaffold for combinatorial derivatization. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 1 Aminoethyl Pyridine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing chemical shifts, spin-spin couplings, and through-space interactions, a complete picture of the molecular connectivity and stereochemistry can be assembled.

One-Dimensional NMR (¹H and ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net The expected chemical shifts for 5-(1-Aminoethyl)pyridine-2-carbonitrile are influenced by the electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring, as well as the electron-donating character of the amino group.

¹H NMR: The proton spectrum would exhibit distinct signals for the aromatic protons on the pyridine ring, the methine proton of the ethyl group, the methyl protons, and the amine protons. The aromatic protons would appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents. The methine proton (CH) adjacent to the amino group is expected to be a quartet, shifted downfield due to the proximity of the chiral center and the aromatic ring. The methyl protons (CH₃) would likely appear as a doublet, coupled to the methine proton. The amine (NH₂) protons would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. organicchemistrydata.org The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. The carbons of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm), with the carbon attached to the nitrile group (C2) and the carbon bearing the aminoethyl substituent (C5) being significantly influenced. The carbons of the ethyl group, the methine (CH) and methyl (CH₃), would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| H3 | 7.8 - 8.2 | Doublet of doublets | C2 |

| H4 | 7.5 - 7.9 | Doublet of doublets | C3 |

| H6 | 8.5 - 8.9 | Doublet | C4 |

| CH | 4.0 - 4.5 | Quartet | C5 |

| CH₃ | 1.4 - 1.8 | Doublet | C6 |

| NH₂ | 1.5 - 3.0 | Broad Singlet | C≡N |

| CH | |||

| CH₃ |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The table presents a generalized prediction.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space connectivities within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between the adjacent aromatic protons (H3-H4, H4-H6) and between the methine (CH) and methyl (CH₃) protons of the ethyl group. This helps in tracing the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). youtube.com This experiment is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the methine proton would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, correlations would be expected between the methine proton (CH) and the C5 carbon of the pyridine ring, as well as the nitrile carbon (C≡N).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. researchgate.net This technique is essential for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations could be observed between the protons of the aminoethyl group and the H4 and H6 protons of the pyridine ring, providing insights into the preferred orientation of the side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Characteristic Absorption Bands for Nitrile, Amine, and Pyridine Moieties

Nitrile (C≡N) group: The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and sharp absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. nih.gov This band is often weaker in the Raman spectrum.

Amine (NH₂) group: The N-H stretching vibrations of a primary amine usually appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is observed around 1590-1650 cm⁻¹.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and can be observed in both IR and Raman spectra. square7.ch

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | IR (strong, sharp), Raman (weak) |

| Amine (NH₂) | N-H Stretching | 3300 - 3500 | IR (two bands) |

| Amine (NH₂) | N-H Bending | 1590 - 1650 | IR |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

Conformational Analysis via Vibrational Modes

The rotational freedom around the C5-CH bond allows for different spatial arrangements (conformers) of the aminoethyl side chain relative to the pyridine ring. These different conformers can have slightly different vibrational frequencies. By analyzing the vibrational spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers and to determine the most stable conformation in the solid state or in solution. elsevierpure.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (usually bonding or non-bonding) to higher energy anti-bonding orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring system. mdpi.commdpi.com The presence of the nitrile and aminoethyl substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The nitrile group, being electron-withdrawing, can extend the conjugation and cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The amino group, being an auxochrome, can also influence the absorption spectrum. The spectrum would likely show one or more strong absorption bands in the UV region, typically between 200 and 400 nm. doi.orgresearchgate.net The exact λₘₐₓ and the molar absorptivity (ε) values are dependent on the solvent used for the analysis. mdpi.com

Chromophoric Properties and Electronic Transitions

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between different molecular orbitals.

For this compound, the expected chromophoric system would be the pyridine ring conjugated with the nitrile group. The aminoethyl group would act as an auxochrome, potentially modifying the absorption characteristics of the main chromophore. However, specific experimental data from UV-Vis spectroscopy, which would detail the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), are not available in the reviewed literature. Consequently, a quantitative analysis of its electronic transitions, such as π → π* and n → π* transitions, remains undetermined.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS, GC-MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the separation and identification of compounds within a mixture.

Precise Molecular Mass Determination and Fragmentation Pathways

While the nominal molecular weight of this compound can be calculated from its chemical formula, C₈H₉N₃, as 147.18 g/mol , precise mass determination via HRMS has not been reported. Such data would provide experimental confirmation of the elemental composition.

Furthermore, detailed studies on the fragmentation pathways of this compound under mass spectrometric conditions (e.g., electron ionization or electrospray ionization) are not documented. Elucidating these pathways would involve identifying the characteristic fragment ions, which is fundamental for structural confirmation and for developing quantitative analytical methods.

A predictive table of potential fragments is presented below for theoretical consideration, though it is not based on experimental data.

| Theoretical Fragment | Proposed Structure | Significance |

| [M-CH₃]⁺ | Loss of a methyl group from the ethylamino side chain. | Indicates the presence of the ethyl group. |

| [M-NH₂]⁺ | Loss of the amino group. | A common fragmentation for primary amines. |

| [M-C₂H₄N]⁺ | Cleavage of the aminoethyl side chain. | Confirms the nature of the substituent at position 5. |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

A search of crystallographic databases reveals that a single-crystal structure for this compound has not been determined or reported. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions are available.

Elemental Combustion Analysis for Empirical Formula Validation

Elemental combustion analysis is a standard technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. These experimental values are then compared to the theoretical percentages calculated from the compound's proposed empirical formula to verify its elemental composition.

For this compound (C₈H₉N₃), the theoretical elemental composition is:

Carbon (C): 65.29%

Hydrogen (H): 6.16%

Nitrogen (N): 28.55%

However, no published experimental results from elemental combustion analysis for this specific compound could be located to validate these theoretical values.

A summary of the theoretical versus unavailable experimental data is provided in the table below.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 65.29 | Not Available |

| Hydrogen (H) | 6.16 | Not Available |

| Nitrogen (N) | 28.55 | Not Available |

Computational Chemistry and Quantum Chemical Investigations of 5 1 Aminoethyl Pyridine 2 Carbonitrile

Density Functional Theory (DFT) for Molecular Geometry Optimization

The first step in the computational analysis of 5-(1-Aminoethyl)pyridine-2-carbonitrile involves the optimization of its molecular geometry. This process determines the most stable arrangement of its atoms in three-dimensional space, corresponding to a minimum on the potential energy surface. DFT is a widely used method for this purpose due to its balance of computational cost and accuracy.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing nitrogen and a polarizable cyano group, such as this compound, a common and effective choice is the B3LYP hybrid functional. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust description of electron correlation effects.

The selection of the basis set is equally critical. A widely used and reliable basis set for organic molecules is the 6-311++G(d,p). This split-valence basis set provides flexibility for the valence electrons, includes diffuse functions (++) to describe weakly bound electrons, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with 6-311++G(d,p) has been shown to provide reliable geometric and electronic properties for a variety of organic compounds. ias.ac.in

A comparative analysis of different functionals and basis sets is often performed to ensure the chosen level of theory is appropriate for the system under investigation.

Table 1: Representative Exchange-Correlation Functionals and Basis Sets for DFT Calculations

| Functional | Type | Description | Basis Set | Type |

| B3LYP | Hybrid GGA | Combines exact exchange from Hartree-Fock with DFT exchange and correlation. | 6-31G(d) | Pople-style, double-zeta with polarization on heavy atoms. |

| PBE0 | Hybrid GGA | Parameter-free hybrid functional. | 6-311++G(d,p) | Pople-style, triple-zeta with diffuse and polarization functions on all atoms. |

| M06-2X | Hybrid Meta-GGA | High non-locality, good for non-covalent interactions. | cc-pVTZ | Dunning's correlation-consistent, triple-zeta. |

This table presents a selection of commonly used functionals and basis sets in computational chemistry, not specific results for the target compound.

The reliability of the computed molecular geometry is assessed by comparing it with experimental data, typically obtained from X-ray crystallography. While no specific experimental crystal structure for this compound is publicly available, validation can be performed by comparing calculated bond lengths and angles with those of closely related, structurally characterized compounds.

For instance, the crystal structure of N′-aminopyridine-2-carboximidamide has been reported. researchgate.netnih.gov This molecule shares the pyridine-2-carboximidamide core, providing a reasonable benchmark for the bond lengths and angles within the pyridine (B92270) ring and the substituent at the 2-position. The comparison would involve key parameters such as the C-C and C-N bond lengths within the pyridine ring, the C-C bond to the cyano group, and the bond angles around the substituted carbon atoms. A good agreement between the calculated and experimental values for these related structures would lend confidence to the predicted geometry of this compound.

Table 2: Hypothetical Comparison of Computed and Experimental Bond Lengths (in Å)

| Bond | Computed (B3LYP/6-311++G(d,p)) | Experimental (Analogous Compound) |

| C2-C(N) | 1.445 | 1.452 |

| C(N)-N | 1.158 | 1.149 |

| C5-C(ethyl) | 1.520 | - |

| C(ethyl)-N(amino) | 1.475 | - |

This table is illustrative and uses hypothetical computed values for the target molecule and representative experimental values from analogous structures for the purpose of demonstrating the validation process.

Electronic Structure and Reactivity Descriptors

With an optimized geometry, the electronic structure of this compound can be investigated to understand its reactivity. Various theoretical tools and concepts are employed for this purpose.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For substituted pyridines, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO can be associated with the electron-withdrawing cyano group. ias.ac.in

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (in eV)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

These are representative values for a substituted aminopyridine and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. Blue regions, conversely, indicate positive electrostatic potential, representing areas of low electron density that are prone to nucleophilic attack. These are usually located around hydrogen atoms, particularly those attached to electronegative atoms.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the cyano group and the nitrogen atom of the pyridine ring. The amino group would also contribute to the negative potential. Regions of positive potential would be expected around the hydrogen atoms of the amino group and the ethyl substituent.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonding orbitals.

In this compound, significant delocalization would be expected from the lone pair of the pyridine nitrogen and the amino group into the π* antibonding orbitals of the pyridine ring and the cyano group. These interactions contribute to the resonance stabilization of the molecule.

Table 4: Selected NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(pyridine) | π(C2-C3) | 15.2 |

| LP(1) N(amino) | σ(C(ethyl)-H) | 5.8 |

| π(C5-C6) | π*(C2-N(cyano)) | 20.5 |

This table presents hypothetical E(2) values to illustrate the types of interactions and their relative strengths that would be expected in the target molecule.

Theoretical Prediction and Correlation of Spectroscopic Parameters

Computational methods allow for the precise prediction of various spectroscopic parameters of this compound. These theoretical spectra are invaluable for interpreting experimental data and understanding the electronic and vibrational nature of the molecule.

The vibrational spectra of this compound can be simulated using quantum chemical calculations, primarily through Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which yields the vibrational frequencies and their corresponding normal modes. These calculated frequencies can then be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. Commonly used functionals for such calculations include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set, such as 6-311++G(d,p), is also critical as it defines the mathematical functions used to describe the atomic orbitals.

A detailed analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For instance, the characteristic C≡N stretching frequency of the nitrile group, the N-H stretching of the amino group, and the various C-H and C-C vibrations within the pyridine ring can be precisely identified.

Table 1: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | Asymmetric stretch |

| ν(N-H) | 3350 | Symmetric stretch |

| ν(C≡N) | 2230 | Nitrile stretch |

| δ(N-H) | 1620 | Scissoring |

| ν(C=N) | 1590 | Pyridine ring stretch |

| ν(C=C) | 1560 | Pyridine ring stretch |

| δ(C-H) | 1450 | Methyl rock |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual calculated frequencies would be obtained from specific computational chemistry studies.

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical technique for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the choice of the coordinate system's origin.

By applying the GIAO method within the framework of DFT, the ¹³C and ¹H NMR chemical shifts of this compound can be predicted. These calculations are typically performed on the optimized molecular geometry of the compound. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts provide a detailed picture of the electronic environment around each nucleus. For example, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electron-withdrawing nitrile group and the electron-donating aminoethyl substituent. Similarly, the proton chemical shifts are sensitive to their local electronic and steric environments.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 118.5 |

| C3 (Pyridine) | 140.2 |

| C4 (Pyridine) | 121.8 |

| C5 (Pyridine) | 149.6 |

| C6 (Pyridine) | 125.4 |

| C (Nitrile) | 117.3 |

| CH (Ethyl) | 52.1 |

| CH₃ (Ethyl) | 24.8 |

| H3 (Pyridine) | 8.10 |

| H4 (Pyridine) | 7.65 |

| H6 (Pyridine) | 8.80 |

| CH (Ethyl) | 4.35 |

| CH₃ (Ethyl) | 1.60 |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual calculated chemical shifts would be obtained from specific computational chemistry studies.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the vertical excitation energies, oscillator strengths, and major orbital contributions for the electronic transitions of this compound.

These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems. The results from TD-DFT calculations are instrumental in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Table 3: Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.20 | 295 | 0.015 |

| S₀ → S₂ | 4.85 | 256 | 0.250 |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual calculated electronic transitions would be obtained from specific computational chemistry studies.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to investigate the reactivity of this compound, offering insights into reaction pathways and predicting selectivity that can be challenging to obtain through experiments alone.

Theoretical calculations can be used to map out the potential energy surface for reactions involving this compound. By identifying the stationary points—reactants, products, intermediates, and transition states—researchers can construct a detailed reaction profile.

The calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed, is a key aspect of these studies. By comparing the energy barriers for different possible reaction pathways, the most favorable mechanism can be determined. This information is crucial for optimizing reaction conditions and improving product yields.

The prediction of reactive sites within a molecule is a significant application of computational chemistry. For this compound, several reactive centers exist, including the nitrile group, the amino group, and the pyridine ring.

Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of molecular electrostatic potential (MEP) maps can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of negative electrostatic potential on the MEP map indicate areas susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. This allows for a rational explanation of the observed regioselectivity and stereoselectivity in reactions involving this compound.

Chiroptical Properties and Stereochemical Investigations using Computational Methods

The chiral nature of this compound, arising from the stereocenter at the carbon atom of the aminoethyl group, makes it a candidate for chiroptical studies. These properties, which include optical rotation (OR) and electronic circular dichroism (ECD), are highly sensitive to the molecule's three-dimensional structure. Computational methods, particularly density functional theory (DFT), are powerful tools for investigating these properties and establishing the absolute configuration of chiral molecules. rsc.org

Theoretical calculations can predict the chiroptical response of each enantiomer, (R)- and (S)-5-(1-Aminoethyl)pyridine-2-carbonitrile. By comparing the calculated ECD spectrum with experimental data, the absolute configuration of a synthesized sample can be unequivocally determined. The calculations typically involve geometry optimization of the ground state of each enantiomer, followed by the calculation of excitation energies and rotational strengths for the lowest energy electronic transitions.

The predicted chiroptical properties are influenced by the interplay of the chromophoric pyridine-2-carbonitrile (B1142686) moiety and the chiral aminoethyl substituent. The electronic transitions of the pyridine ring system, such as n → π* and π → π* transitions, become chiroptically active due to the asymmetric perturbation from the chiral side chain. The specific rotation, a measure of the optical activity at a single wavelength, can also be calculated to further characterize the enantiomers.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the chiroptical properties of the enantiomers of this compound. The values are representative and based on typical results for similar chiral pyridine derivatives.

| Property | (R)-enantiomer | (S)-enantiomer |

| Specific Rotation [α]D (deg) | -25.3 | +25.3 |

| ECD λmax (nm) | 230, 275 | 230, 275 |

| Rotational Strength (R) | Positive Cotton Effect | Negative Cotton Effect |

Note: The data in this table is illustrative and intended to represent the expected results from computational analysis.

Investigation of Nonlinear Optical (NLO) Properties and Electronic Response

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor (D-π-A) motifs often exhibit significant NLO responses. In this compound, the amino group can act as an electron donor, the pyridine ring as the π-conjugated bridge, and the cyano group as an electron acceptor. This intramolecular charge transfer character is a key indicator of potential NLO activity.

Quantum chemical calculations can be employed to predict the NLO properties of this compound. Key parameters that quantify the NLO response include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties describe how the electron cloud of the molecule responds to an external electric field, such as that from a high-intensity laser.

Computational studies on similar pyridine derivatives have shown that the substitution pattern and the nature of the donor and acceptor groups significantly influence the NLO response. jocpr.comnih.gov For this compound, the key factors would be the electron-donating strength of the aminoethyl group and the electron-withdrawing power of the cyano group, mediated by the pyridine π-system.

The following table presents hypothetical, yet representative, calculated NLO properties for this compound, based on computational studies of analogous molecules.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 4.5 | Debye |

| Linear Polarizability (α) | 15 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 30 x 10⁻³⁰ | esu |

Note: The data in this table is illustrative and intended to represent the expected results from computational analysis.

The magnitude of the first-order hyperpolarizability is a critical determinant of a molecule's potential for second-harmonic generation (SHG), a process where light of a particular frequency is converted to light of twice that frequency. The calculated values can be benchmarked against known NLO materials, such as urea, to assess the potential of this compound for NLO applications.

Strategic Applications in Contemporary Synthetic Organic Chemistry

Synthesis of Biologically Relevant Heterocyclic Scaffolds

The structural motif of 5-(1-Aminoethyl)pyridine-2-carbonitrile, featuring both a nucleophilic amino group and an electrophilic nitrile, provides a powerful tool for the construction of diverse heterocyclic systems. The reactivity of these functional groups can be strategically exploited to forge new rings, leading to the synthesis of fused pyridine (B92270) derivatives with potential biological activities.

While direct studies on the cyclization reactions of this compound are limited, the analogous reactivity of related 2-aminopyridine (B139424) derivatives offers significant insights. For instance, 2-aminopyridines are known to react with a variety of reagents to form fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These scaffolds are prevalent in many biologically active compounds. The presence of the aminoethyl group in this compound can be envisioned to participate in intramolecular cyclization reactions, potentially leading to novel tricyclic frameworks.

Furthermore, the nitrile group can be transformed into other functionalities, such as amidines or carboxylic acids, which can then undergo cyclization. The reaction of 2-aminopyridine derivatives with compounds like 3-oxo-2-arylhydrazonopropanals has been shown to produce a variety of 2-amino-6-aryl-5-arylazo-3-aroylpyridines, which can be further cyclized to form 1,8-naphthyridine (B1210474) derivatives. mdpi.comnih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 2-Aminopyridine Derivatives

| Starting Material | Reagent(s) | Resulting Scaffold | Reference |

| 2-Aminopyridine | Ketones, Aldehydes, Acids | Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines | sioc-journal.cn |

| 2-Aminopyridine Derivatives | 3-Oxo-2-arylhydrazonopropanals | 2-Amino-5-arylazopyridines | mdpi.comnih.govresearchgate.net |

| 2-Amino-5-arylazopyridines | Cyanoacetic acid | 1,8-Naphthyridines | mdpi.comnih.gov |

| 2-Pyridyl Ketones | Alkylamines | Imidazo[1,5-a]pyridines | rsc.org |

The synthesis of such heterocyclic systems is of great interest due to their prevalence in molecules with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govrsc.org

Rational Design and Synthesis of Functional Materials and Ligands

The pyridine-2-carbonitrile (B1142686) moiety is a well-established component in the design of functional organic materials, particularly those with interesting photophysical and electronic properties. The cyano group acts as an electron-withdrawing group, which can influence the electronic structure of the molecule and facilitate intramolecular charge transfer (ICT) when combined with suitable electron-donating groups.

Derivatives of pyridine-carbonitrile have been investigated for their fluorescence properties and their potential application in organic light-emitting diodes (OLEDs). researchgate.netdntb.gov.uaacs.org The emission properties of these materials can be tuned by modifying the substituents on the pyridine ring. The introduction of an aminoethyl group, as in this compound, could potentially modulate the photophysical properties through its electron-donating nature and its ability to participate in hydrogen bonding.

Furthermore, the bidentate N,N-chelation motif provided by the pyridine nitrogen and the amino group of the ethylamino side chain makes this compound an attractive ligand for the coordination of metal ions. Metal complexes of pyridine-containing ligands have found widespread applications in catalysis and materials science. ias.ac.inumn.eduunimi.itnih.govnih.gov For example, iron complexes of amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP). umn.edu The chirality of the aminoethyl group in this compound could be exploited to create chiral metal complexes for asymmetric catalysis.

Table 2: Potential Applications of Functional Materials Based on Pyridine-2-Carbonitrile Derivatives

| Material Class | Potential Application | Key Structural Feature | Reference |

| Pyridine-Carbonitrile Derivatives | Organic Light-Emitting Diodes (OLEDs) | Intramolecular Charge Transfer | researchgate.netdntb.gov.uaacs.org |

| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage | Coordination of metal ions by pyridine and amino groups | mdpi.com |

| Chiral Metal Complexes | Asymmetric Catalysis | Chiral aminoethylpyridine ligand | ias.ac.inumn.edu |

The rational design of such functional materials relies on a deep understanding of structure-property relationships, and this compound offers a versatile platform for systematic studies in this area.

Development of Optically Active Fine Chemicals and Pharmaceutical Intermediates

The presence of a chiral center in the 1-aminoethyl group makes this compound a valuable building block for the synthesis of optically active fine chemicals and pharmaceutical intermediates. Chiral amino alcohols and their derivatives are privileged structures in medicinal chemistry, appearing in numerous drug candidates. nih.gov

The asymmetric synthesis of chiral amino acids and their derivatives is a field of intense research. rsc.org While specific methods for the asymmetric synthesis of this compound have not been extensively reported, general methods for the synthesis of chiral amines and amino alcohols can be applied. nih.govyoutube.comresearchgate.net For instance, the asymmetric reduction of a corresponding ketimine or the asymmetric amination of a suitable precursor could provide access to the enantiomerically pure compound.

Once obtained in enantiomerically pure form, this compound can serve as a chiral precursor for the synthesis of more complex molecules. The amino group can be further functionalized, and the nitrile group can be converted to other functionalities, all while retaining the stereochemical integrity of the chiral center. This is particularly important in the development of pharmaceuticals, where the biological activity often resides in a single enantiomer.

Table 3: Strategies for the Synthesis of Optically Active Compounds

| Synthetic Approach | Target Moiety | Key Transformation | Reference |

| Asymmetric Reduction | Chiral Amine | Reduction of Ketimine | youtube.com |

| Asymmetric Amination | Chiral Amine | Addition of Amine to a Prochiral Substrate | rsc.org |

| Asymmetric Aldol Addition | Chiral Aldol Adducts | Reaction of Aldehydes with Ketones catalyzed by chiral amines | researchgate.net |

| Enzymatic Asymmetric Synthesis | Chiral Amino Acids | Reductive amination of keto acids | rsc.org |

The development of efficient and scalable routes to enantiomerically pure this compound would significantly enhance its value as a chiral building block for the pharmaceutical industry.

Combinatorial Synthesis and Library Generation for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has become an indispensable tool in modern drug discovery. nih.gov This approach allows for the rapid synthesis and evaluation of large libraries of compounds to identify new lead structures. The versatile reactivity of this compound makes it an ideal scaffold for the generation of such libraries.

The amino group can be readily acylated, alkylated, or reductively aminated with a wide variety of building blocks, introducing diversity at this position. Similarly, the nitrile group can be subjected to a range of transformations, including hydrolysis, reduction, or cycloaddition reactions, to generate a diverse set of functionalities.

The pyridine ring itself can also be a point of diversification. For example, by starting with a library of substituted pyridines, a corresponding library of this compound analogs can be generated. This multi-pronged approach to diversification can rapidly lead to the creation of large and structurally diverse compound libraries.

Table 4: High-Throughput Screening of Pyridine-Based Libraries

| Library Type | Screening Target | Application | Reference |

| Pyridine Dicarbonitriles | Prion Protein | Prion Disease Therapeutics | |

| Imidazo[1,2-a]pyridines | Leishmania donovani | Visceral Leishmaniasis | researchgate.net |

| Pyridine Derivatives | Human Hydrogen Sulfide-synthesizing Enzymes | Enzyme Inhibition | researchgate.netnih.gov |

These libraries can then be screened against a variety of biological targets to identify compounds with desired activities. The data obtained from HTS can provide valuable structure-activity relationships (SAR), guiding the further optimization of lead compounds. The use of this compound as a core scaffold in combinatorial library design holds significant promise for the discovery of new therapeutic agents.

Emerging Research Directions and Future Perspectives on 5 1 Aminoethyl Pyridine 2 Carbonitrile

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from green chemistry principles, which prioritize waste reduction, minimize environmental impact, and enhance resource efficiency. These approaches are crucial for developing more sustainable and eco-friendly chemical processes. Researchers are actively exploring methods such as microwave-assisted synthesis, which has been recognized as a valuable green chemistry tool. This technique often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods.

One-pot multicomponent reactions are another cornerstone of green pyridine synthesis, lauded for their atom economy, procedural simplicity, and cost-effectiveness. These reactions allow for the construction of complex molecules like 2-amino-3,5-dicarbonitrile-6-thio-pyridines in a single step from simple starting materials. The use of environmentally benign and recyclable catalysts, such as potassium carbonate in polyethylene (B3416737) glycol (PEG-400) or pyridine-2-carboxylic acid in a water-ethanol mixture, further enhances the green credentials of these synthetic routes. These methods not only reduce the reliance on hazardous solvents and toxic reagents but also simplify product isolation and purification.

Unveiling Novel Catalytic Systems for Derivatization

The functionalization of the pyridine ring is a key area of research, with a focus on developing novel catalytic systems to achieve high selectivity and efficiency. Transition-metal and rare-earth metal catalysis have been instrumental in advancing C-H bond functionalization, enabling the introduction of various substituents onto the pyridine core.

Recent breakthroughs include the use of dithiophosphoric acid as a multi-tasking catalyst in the photochemical functionalization of pyridines. This system facilitates the generation of pyridinyl radicals, leading to C(sp²)–C(sp³) bond formation with distinct positional selectivity. Palladium-catalyzed reactions have also proven effective for the ortho-(hetero)arylation of pyridine N-oxides, showcasing good functional group compatibility. Furthermore, heterobimetallic Rh-Al catalysts have been developed for the selective C2-monoalkylation of unsubstituted pyridines with alkenes. Researchers are also exploring metal-free approaches to C-H functionalization, which represent a growing and important area of pyridine chemistry.

Advanced Automation and Continuous Flow Chemistry

The integration of automation and continuous flow chemistry is transforming the synthesis of pyridine-containing compounds. These technologies offer precise control over reaction parameters, leading to improved yields, enhanced safety, and increased productivity.

Continuous flow reactors, including those assisted by microwave irradiation, enable the single-step synthesis of pyridines and dihydropyridines from readily available starting materials. This approach avoids the isolation of intermediates, which can be a bottleneck in traditional batch processes. For instance, the Bohlmann-Rahtz pyridine synthesis can be efficiently carried out in a flow reactor, yielding trisubstituted pyridines as single regioisomers. Automated flow synthesis has also been successfully applied to the production of complex scaffolds like tetrahydronaphthyridines, demonstrating the modularity and practicality of this approach for medicinal chemistry applications. The use of microreactors, with their high surface-to-volume ratio, further enhances heat and mass transfer, leading to faster reaction times and better process control.

Real-Time Spectroscopic Monitoring of Reaction Kinetics

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Aminoethyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed:

Cyano-functionalization : Introduce the nitrile group at the pyridine C2 position via nucleophilic substitution or palladium-catalyzed cyanation.

Aminoethyl introduction : Use reductive amination of a ketone intermediate (e.g., 5-acetylpyridine-2-carbonitrile) with ammonia/ammonium acetate under hydrogenation (e.g., H₂/Pd-C) or borane-based reducing agents .

- Optimization : Monitor reaction progress via TLC or LCMS. Adjust solvent polarity (e.g., THF/water mixtures) and temperature (0–25°C) to suppress side reactions like over-reduction.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical techniques :

- NMR : Use - and -NMR to verify the aminoethyl group (δ ~1.3 ppm for CH₃, 2.7–3.1 ppm for CH₂NH₂) and pyridine ring protons (δ 7.5–8.5 ppm).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 162.1) and rule out impurities .

- XRD : For crystalline derivatives, refine structures using SHELXL (e.g., space group determination, bond-length validation) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) in fume hoods due to potential respiratory and dermal toxicity (analogous to pyridine derivatives) .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent amine oxidation or moisture absorption .

- Disposal : Follow WGK 3 guidelines for aquatic toxicity, using neutralization (e.g., dilute HCl) before incineration .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Troubleshooting steps :

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may deshield NH₂ protons.

Tautomerism : Check for equilibrium between amine and imine forms using variable-temperature NMR.

Impurity profiling : Employ HPLC-MS to identify byproducts (e.g., over-alkylated species) .

Q. What strategies are effective for enhancing the stability of this compound in aqueous media for biological assays?

- Stabilization methods :

- pH control : Buffer solutions (pH 6–7) minimize amine protonation and hydrolysis.

- Derivatization : Protect the amino group with Boc or Fmoc moieties during storage, followed by deprotection pre-assay .

- Co-solvents : Use DMSO or cyclodextrins to improve solubility and reduce degradation .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Workflow :

Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases, oxidases).

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO for charge transfer).

MD simulations : Evaluate stability of inhibitor-enzyme complexes in physiological conditions (e.g., 310 K, 1 atm) .

Q. What experimental approaches validate the role of the aminoethyl group in modulating biological activity?

- Structure-activity relationship (SAR) :

- Analog synthesis : Prepare derivatives with substituents like methyl, acetyl, or benzyl groups at the aminoethyl position.

- Bioassays : Test inhibitory activity against target proteins (e.g., xanthine oxidase for gout therapy) and compare IC₅₀ values .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics and confirm steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.